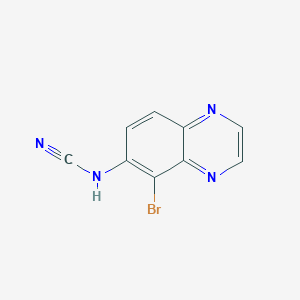
4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) is a synthetic nucleoside analog. This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental component of RNA. The modifications in this compound, including the chloromethyl and fluoro groups, as well as the esterification with 2-methylpropanoate, are designed to enhance its stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxy-2’-fluoro-cytidine.
Chloromethylation: The 4’-position of the nucleoside is chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.
Esterification: The 3’ and 5’ hydroxyl groups are esterified with 2-methylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and the parent nucleoside.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chloromethyl and fluoro groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include azido or thiol derivatives of the nucleoside.
Hydrolysis: Yields the parent nucleoside and 2-methylpropanoic acid.
Oxidation and Reduction: Depending on the specific reaction, products can include various oxidized or reduced forms of the nucleoside.
Aplicaciones Científicas De Investigación
4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential to interfere with nucleic acid metabolism and function.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to incorporate into DNA and RNA, disrupting replication and transcription processes.
Industry: Potential use in the development of novel pharmaceuticals and biotechnological applications.
Mecanismo De Acción
The mechanism of action of 4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA and RNA Polymerases: By mimicking natural nucleosides, it can be incorporated into growing nucleic acid chains, leading to chain termination or faulty replication.
Induce Mutagenesis: The presence of the fluoro and chloromethyl groups can cause structural distortions in nucleic acids, leading to mutations.
Disrupt Cellular Processes: By interfering with nucleic acid synthesis, it can disrupt various cellular processes, leading to cell death, particularly in rapidly dividing cells such as cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2’-fluoro-cytidine: Lacks the chloromethyl and ester groups, making it less stable and potentially less active.
4’-C-(Chloromethyl)-2’-deoxy-cytidine: Similar but lacks the fluoro group, which may affect its biological activity.
2’-Deoxy-2’-fluoro-5-methyl-cytidine: Contains a methyl group at the 5-position, which can alter its interaction with nucleic acid polymerases.
Uniqueness
4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) is unique due to the combination of modifications at the 4’, 2’, and 3’,5’ positions. These modifications enhance its stability, increase its resistance to enzymatic degradation, and potentially improve its biological activity compared to other nucleoside analogs.
This compound’s unique structure and properties make it a valuable tool in scientific research and a promising candidate for therapeutic development.
Propiedades
Número CAS |
1445383-02-3 |
|---|---|
Fórmula molecular |
C₁₈H₂₅ClFN₃O₆ |
Peso molecular |
433.86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride](/img/structure/B1144506.png)


![N-[2-(4-Ethoxyphenyl)acetyl]glycine](/img/structure/B1144510.png)
![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)
